Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of a tetrahydro-2H-pyran-2-yl group attached to a carbamic acid ester, with a 1,1-dimethylethyl group as the esterifying moiety. This compound is utilized in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester typically involves the reaction of tetrahydro-2H-pyran-2-ol with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: 0°C to room temperature
Reaction Time: 2-4 hours
The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, room temperature
Reduction: Lithium aluminum hydride in dry ether, reflux conditions
Substitution: Nucleophiles like amines in the presence of a base, room temperature
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding oxides or ketones
Reduction: Alcohol derivatives
Substitution: Carbamate derivatives with various functional groups
Scientific Research Applications
Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester involves its ability to form stable carbamate linkages with nucleophiles. This reactivity is primarily due to the electron-withdrawing nature of the ester group, which makes the carbonyl carbon more susceptible to nucleophilic attack. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues.
Protein Modification: It can modify proteins by reacting with amino acid side chains, altering their function and activity.
Comparison with Similar Compounds
Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester can be compared with other similar compounds such as:
- Carbamic acid, N-[(3,4-dihydro-2H-pyran-2-yl)methyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1R,2S)-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]cyclopropyl]-, 1,1-dimethylethyl ester
These compounds share similar structural features but differ in their substituents, which can significantly impact their reactivity and applications. The uniqueness of this compound lies in its specific ester group, which provides distinct reactivity and stability advantages.
Properties
IUPAC Name |
tert-butyl N-(oxan-2-yloxy)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)14-9(12)11-15-8-6-4-5-7-13-8/h8H,4-7H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRAKEAXWVZFMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC1CCCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472868 | |
Record name | Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144751-62-2 | |
Record name | 1,1-Dimethylethyl N-[(tetrahydro-2H-pyran-2-yl)oxy]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144751-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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